molecular formula C9H14O3 B145176 Ethyl 2-(oxan-4-ylidene)acetate CAS No. 130312-00-4

Ethyl 2-(oxan-4-ylidene)acetate

Cat. No.: B145176
CAS No.: 130312-00-4
M. Wt: 170.21 g/mol
InChI Key: HMRYLZJIPRVVCW-UHFFFAOYSA-N
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Description

Ethyl 2-(oxan-4-ylidene)acetate is an organic compound with the molecular formula C9H14O3. It is also known by its IUPAC name, ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxan-4-ylidene)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with ethyl alcohol to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The reaction conditions typically include controlled temperatures, catalysts, and solvents to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or other derivatives.

Scientific Research Applications

Ethyl 2-(oxan-4-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(oxan-4-ylidene)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The specific pathways and targets depend on the context in which the compound is used, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Ethyl 2-(oxan-4-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(tetrahydropyran-4-ylidene)acetate: This compound has a similar structure but differs in the position of the double bond.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate: This compound features a dihydropyran ring instead of a tetrahydropyran ring.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRYLZJIPRVVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455346
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-00-4
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) in 150 mL toluene at ambient temperature was added carbethoxymethylenetriphenyl phosphorane (17.4 g, 50 mmoL). The mixture was warmed to 50° C. and allowed to stir for 16 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and purified by column chromatography (Si2O, 50% hexanes in EtOAc) to provide the title compound (2.2 g, 13 mmol, 26% yield). MS (DCI/NH3) m/z 171 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

Triethyl phosphonoacetate (22.6 g, 99.88 mmol) was added to a solution of dihydro-2H-pyran-4(3H)-one (10.0 g, 99.88 mmol) in DMF (100 ml) at room temperature, and the mixture was stirred at 80° C. for 15 hr. The mixture was allowed to cool to room temperature, was diluted with water, and was extracted with ether. The organic layer was washed with water and saturated brine, was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica gel column (hexane:ethyl acetate=95:5) to give the title compound as a yellow oil (13.2 g, yield 78%).
[Compound]
Name
Triethyl phosphonoacetate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of tetrahydo-4H-pyran-4-one (5 g, 50 mmol) in CH2Cl2 (500 mL) was treated with (carbethoxymethylene)triphenylphosphorane (19.29 g, 55 mmol) stirred at reflux for 24 h, concentrated and purified via silica gel column chromatography eluting with 10% ethyl acetate/hexane to give 4.8 g of the title compound. MS (APCI): m/z 188 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

55% Sodium hydride (2.6 g) was suspended in dimethoxyethane (150 ml). Ethyl diethylphosphonoacetate (9.6 ml) was added dropwise under nitrogen atmosphere under ice-cooling over five minutes, and the mixture was stirred at the same temperature for 45 minutes. A solution of tetrahydro-4H-pyran-4-one (4.0 g) in dimethoxyethane (10 ml) was added dropwise thereto over five minutes. The mixture was stirred at room temperature for 10 minutes and then heated under reflux for one hour. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compounds ethyl tetrahydro-4H-pyran-4-ylideneacetate (1.7 g) and ethyl 3,6-dihydro-2H-pyran-4-ylacetate (2.2 g) both as colorless oils.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
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Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
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